molecular formula C14H17NO2 B2621766 N-(2-methyl-2-phenoxypropyl)but-2-ynamide CAS No. 2094317-68-5

N-(2-methyl-2-phenoxypropyl)but-2-ynamide

Cat. No.: B2621766
CAS No.: 2094317-68-5
M. Wt: 231.295
InChI Key: YNDWRAMPFLEFPO-UHFFFAOYSA-N
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Description

N-(2-methyl-2-phenoxypropyl)but-2-ynamide is an organic compound with a complex structure that includes both alkyne and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-phenoxypropyl)but-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-2-phenoxypropylamine with but-2-ynoic acid or its derivatives under suitable conditions. The reaction often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-phenoxypropyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the phenoxy group, followed by the addition of a suitable electrophile.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the phenoxy group.

Scientific Research Applications

N-(2-methyl-2-phenoxypropyl)but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-methyl-2-phenoxypropyl)but-2-ynamide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-phenylbut-2-enamide: Similar structure but with a double bond instead of a triple bond.

    N-(2-hydroxypropyl)-2-methyl-prop-2-enamide: Contains a hydroxypropyl group instead of a phenoxy group.

    N-ethyl-N-(2-methylphenyl)but-3-enamide: Similar structure but with an ethyl group and a double bond.

Uniqueness

N-(2-methyl-2-phenoxypropyl)but-2-ynamide is unique due to its combination of an alkyne and an amide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methyl-2-phenoxypropyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-8-13(16)15-11-14(2,3)17-12-9-6-5-7-10-12/h5-7,9-10H,11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDWRAMPFLEFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C)(C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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